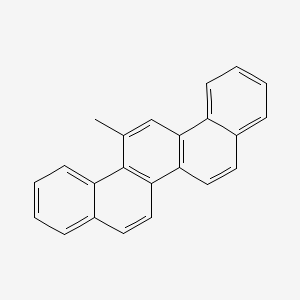

13-Methylpicene

Description

Structure

3D Structure

Properties

CAS No. |

30283-95-5 |

|---|---|

Molecular Formula |

C23H16 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

13-methylpicene |

InChI |

InChI=1S/C23H16/c1-15-14-22-18-8-4-2-6-16(18)10-12-20(22)21-13-11-17-7-3-5-9-19(17)23(15)21/h2-14H,1H3 |

InChI Key |

VHCYICBKJRLSER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 13 Methylpicene

General Approaches to Picene (B1221364) Core Synthesis and Functionalization

The construction of the five-ring phenacene skeleton of picene can be achieved through various synthetic strategies, primarily relying on the formation of key carbon-carbon bonds to close the final rings. These methods range from classic acid-catalyzed cyclizations to more modern photochemical and metal-catalyzed approaches.

Intramolecular Friedel-Crafts reactions represent a classic and fundamental approach to the synthesis of polycyclic aromatic hydrocarbons. wikipedia.org This method typically involves the cyclization of a precursor molecule containing an acyl or alkyl group onto an adjacent aromatic ring under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid. wikipedia.orgbeilstein-journals.org For instance, the synthesis of anthracene (B1667546) derivatives can be efficiently achieved through the intramolecular Friedel-Crafts cyclization of corresponding precursors, with the reaction being more efficient when electron-donating groups are present on the aromatic ring. beilstein-journals.org

However, early attempts to synthesize the picene core using traditional Friedel-Crafts conditions often met with limited success. Prolonged treatment with aluminum chloride was reported to result in very poor yields, frequently producing tarry, intractable products instead of the desired picene. acs.orgacs.org More contemporary approaches have refined this strategy. For example, Pd(II)-catalyzed Friedel-Crafts-type cyclizations of fluorinated alkenes have been developed for the synthesis of various pinpoint-fluorinated PAHs, demonstrating how the classic reaction can be adapted with modern catalysts to achieve higher efficiency and selectivity. nii.ac.jp

Photocyclization, particularly the Mallory reaction, is one of the most powerful and widely used methods for synthesizing phenanthrenes and extended PAHs like picenes. taylorfrancis.comwikipedia.org The general process involves the UV- or light-induced intramolecular cyclization of a stilbene-like precursor, followed by an oxidation step to achieve aromatization. thieme-connect.com

The most common variant of the Mallory reaction employs UV irradiation to initiate the cyclization. wikipedia.org The process begins with the photo-induced cis-trans isomerization of a diaryl-ethylene derivative to its Z-isomer. thieme-connect.com Subsequent irradiation of the Z-isomer leads to a 6π-electrocyclization, forming a transient dihydrophenanthrene intermediate. wikipedia.orgrsc.org In the presence of an oxidizing agent, such as iodine (I₂) or air (oxygen), this intermediate undergoes dehydrogenation to yield the stable, fully aromatic phenanthrene (B1679779) or picene skeleton. thieme-connect.comwikipedia.orgsemanticscholar.org This method has been successfully used to prepare picene derivatives in high yields. semanticscholar.org For example, the photocyclization of 1,2-di(1-naphthyl)ethene is a key step in many picene syntheses. thieme-connect.com The reaction is often conducted in a dilute solution to minimize intermolecular [2+2] cycloaddition side reactions. researchgate.net

A versatile method for synthesizing precursors to 13-substituted picenes involves the UV irradiation (365 nm) of a 2,3-di(naphthalen-1-yl)acrylic acid ester in the presence of iodine, which yields the corresponding methyl or ethyl picene-13-carboxylate. semanticscholar.org The efficiency of this oxidative cyclization can be influenced by various reaction parameters, as detailed in the table below.

| Entry | Reactant | Conditions | Yield |

| 1 | Compound 4 | AlCl₃, 140 °C | No Product |

| 2 | Compound 4 | AlCl₃/NaCl, 140 °C | No Product |

| 3 | Compound 4 | UV (254 nm), I₂ | No Product |

| 4 | Compound 4 | UV (365 nm), I₂, no stirring | 30% |

| 5 | Compound 4 | UV (365 nm), I₂, stirring | 65% |

| Data sourced from a study on the oxidative cyclisation of 2,3-di(naphthalen-1-yl)acrylic acid ester (4 ). semanticscholar.org |

In a move towards greener and more sustainable chemistry, solar light has been effectively utilized as the energy source for Mallory photocyclizations. This approach leverages natural sunlight to drive the reaction, eliminating the need for energy-intensive UV lamps. The synthesis of picenes from dinaphthylethene precursors has been demonstrated using this method, where a solution of the starting material is simply exposed to sunlight. researchgate.net This technique has proven to be remarkably efficient, affording picene in good yields (69-72%) with the product often precipitating out of the solution for easy recovery by filtration. thieme-connect.comresearchgate.net

Photocyclization Strategies for Extended Aromatic Systems

Specific Synthetic Routes for 13-Methylpicene and Regiospecific Derivatives

The synthesis of specifically substituted picene derivatives like this compound requires precise control over the regiochemistry of the reaction sequence. This is typically achieved either by starting with a precursor that already contains the methyl group at the desired position or by introducing it onto a pre-formed picene skeleton using a regioselective reaction.

A notable synthesis of a precursor to 13-substituted picenes begins with the condensation of 1-naphthaldehyde (B104281) and 1-naphthyl acetic acid, which produces 2,3-di(naphthalen-1-yl)acrylic acid. semanticscholar.org This acrylic acid is then esterified, and the resulting ester undergoes an oxidative photocyclization using UV light and iodine to form ethyl or methyl picene-13-carboxylate in good yield. semanticscholar.org This carboxylate is a versatile intermediate that can be converted to other 13-substituted derivatives. semanticscholar.org An older route also reported the synthesis of this compound, highlighting the long-standing interest in this specific isomer. acs.orggoogle.com

The introduction of methyl groups onto the picene framework can be accomplished through several strategic approaches. Direct alkylation of the picene core is one possibility, for example, using methyl iodide or methyl chloride in the presence of a suitable catalyst. ontosight.ai

However, more modern and versatile methods often involve late-stage functionalization using cross-coupling reactions, which allows for a divergent synthetic approach from a common intermediate. While a general synthesis for various 3,10-dialkylated picenes has been developed, the principles are broadly applicable to the synthesis of other regiospecific derivatives. rsc.orgrsc.org This strategy starts with 3,10-dimethoxypicene, which undergoes a nickel-catalyzed alkynylation of the C–O bonds. The resulting dialkynylpicene is then subjected to alkylation, followed by hydrogenation to yield the final 3,10-dialkylpicenes. rsc.orgrsc.org This multi-step process demonstrates a powerful method for introducing alkyl chains of varying lengths onto the picene core in a controlled manner. rsc.org

The table below summarizes the conditions for the successful alkylation of a di(TIPS-ethynyl)picene intermediate (11 ) in the synthesis of precursors for alkylated picenes.

| Alkylating Agent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| n-BuBr | n-BuLi | -78 to rt | 17 | 12a | 62 |

| n-C₆H₁₃Br | n-BuLi | -78 to rt | 18 | 12b | 56 |

| n-C₈H₁₇Br | n-BuLi | -78 to rt | 18 | 12c | 46 |

| n-C₁₀H₂₁Br | n-BuLi | -78 to rt | 18 | 12d | 58 |

| Data adapted from the synthesis of 3,10-dialkylated picenes. rsc.org |

Derivatization from Key Intermediates (e.g., Picene-13-carbaldehyde, Picene-13-carboxylic Acid)

Key intermediates such as Picene-13-carbaldehyde and Picene-13-carboxylic acid serve as versatile platforms for the synthesis of this compound and its derivatives. These intermediates provide a strategic entry point for introducing various functional groups and building the final molecular architecture.

A common route to these intermediates begins with the condensation of 1-naphthaldehyde and 1-naphthyl acetic acid, which, after several steps including esterification and photocyclization, yields picene-13-carboxylate esters. semanticscholar.orgresearchgate.net These esters can then be either hydrolyzed to Picene-13-carboxylic acid or reduced to Picen-13-ylmethanol, which is subsequently oxidized to Picene-13-carbaldehyde. semanticscholar.orgresearchgate.net

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds and is particularly useful in the derivatization of Picene-13-carbaldehyde. semanticscholar.orgwikipedia.orgsciensage.info This reaction involves the condensation of an active methylene (B1212753) compound with the aldehyde group of Picene-13-carbaldehyde, typically catalyzed by a weak base like piperidine. semanticscholar.orgwikipedia.org

A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of Picen-13-ylmethylene derivatives. semanticscholar.orgresearchgate.net For instance, the reaction of Picene-13-carbaldehyde with ethyl cyanoacetate, malononitrile, or cyanoacetamide produces the corresponding ylidene derivatives. semanticscholar.org These reactions are significant as they introduce new functional groups and extend the conjugation of the picene system, which can influence the molecule's electronic and photophysical properties. semanticscholar.orgscispace.com The general scheme for this condensation is the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with Picene-13-carbaldehyde

| Active Methylene Compound | Resulting Picen-13-ylmethylene Derivative |

|---|---|

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(picen-13-yl)acrylate |

| Malononitrile | 2-(Picen-13-ylmethylene)malononitrile |

| Cyanoacetamide | 2-Cyano-3-(picen-13-yl)acrylamide |

Data sourced from research on the synthesis of picen-13-ylmethylene derivatives. semanticscholar.org

Reduction and oxidation reactions are fundamental transformations in the synthetic pathway to this compound and its precursors. oup.com The synthesis of Picene-13-carbaldehyde from Picene-13-carboxylic acid esters exemplifies a key reduction-oxidation sequence.

Initially, the ester, such as ethyl picene-13-carboxylate, is reduced to the corresponding alcohol, Picen-13-ylmethanol. semanticscholar.orgresearchgate.net While strong reducing agents like lithium aluminium hydride have been reported for similar reductions, milder reagents such as di-isobutylaluminium hydride (DIBAL) can also be effective, achieving high yields. semanticscholar.orgresearchgate.net

Following the reduction, the resulting Picen-13-ylmethanol is oxidized to Picene-13-carbaldehyde. semanticscholar.orgresearchgate.net Oxidizing agents like manganese chlorochromate in dichloromethane (B109758) have been successfully used for this transformation, providing the aldehyde in good yield. semanticscholar.orgresearchgate.net The careful selection of both reducing and oxidizing agents is critical to ensure high conversion and minimize side reactions.

Challenges and Advancements in Achieving Structural Isomer Specificity

The position of alkyl groups on a polycyclic aromatic framework can be susceptible to migration or elimination under certain reaction conditions, a phenomenon known as lability. This is a critical consideration in multi-step syntheses where harsh reagents or high temperatures are employed. The stability of the methyl group at the 13-position of the picene core is essential for the successful synthesis of this compound. The choice of catalysts and reaction conditions plays a crucial role in preventing unwanted isomerization or degradation of the target molecule. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. nih.govdeskera.com This involves a systematic approach to adjusting parameters such as temperature, pressure, solvent, catalyst, and reactant concentrations. deskera.combeilstein-journals.org

For instance, in the photocyclization step to form the picene core, the choice of solvent and irradiation wavelength can significantly impact the reaction outcome. semanticscholar.orgresearchgate.net Similarly, in the Knoevenagel condensation, the choice of base and reaction temperature can influence the rate and efficiency of the reaction. wikipedia.orgsciensage.info Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and machine learning algorithms to more efficiently explore the vast parameter space and identify optimal conditions. nih.govbeilstein-journals.orgchemrxiv.orgwhiterose.ac.uk These advanced methodologies help to overcome the limitations of traditional one-factor-at-a-time (OFAT) optimization and can lead to significant improvements in yield and selectivity, while also reducing development time and resource consumption. beilstein-journals.orgwhiterose.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of 13 Methylpicene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 13-methylpicene (C₂₃H₁₆), the spectrum is expected to be complex due to the molecule's low symmetry. This lack of symmetry means that all 16 protons are chemically non-equivalent and should, in principle, give rise to 16 distinct signals.

The aromatic protons, which are attached to the fused benzene (B151609) rings, are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. libretexts.orgmsu.edu This downfield shift is due to the deshielding effect of the aromatic ring current. The protons in the more sterically crowded "bay regions" of the picene (B1221364) backbone may experience further deshielding and appear at even lower fields. The three protons of the methyl group at the 13-position are chemically equivalent to each other and will appear as a single, sharp singlet in the upfield region, typically around 2.5-3.0 ppm, due to the shielding effect of the adjacent aromatic system. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar aromatic compounds. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| Methyl Protons (-CH₃) | 2.5 - 3.0 | Singlet |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. udel.edu As with the protons, the low symmetry of the this compound structure results in all 23 carbon atoms being chemically non-equivalent. Therefore, a proton-decoupled ¹³C NMR spectrum is expected to show 23 distinct singlet signals. youtube.com

The chemical shifts of these carbons are influenced by their hybridization and electronic environment. chemguide.co.uklibretexts.org The sp²-hybridized carbons of the aromatic rings will resonate in the downfield region, typically between 120 and 150 ppm. libretexts.orgoregonstate.edu Quaternary carbons (those not bonded to any hydrogen atoms), such as the carbons at the fusion points of the rings and the carbon to which the methyl group is attached, generally show weaker signals. The sp³-hybridized carbon of the methyl group will appear significantly upfield, usually in the range of 20-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar aromatic compounds. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbons | 125 - 150 |

| Aromatic CH Carbons | 120 - 140 |

| Methyl Carbon (-CH₃) | 20 - 30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic compounds. Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Bands corresponding to the methyl group around 2950-2850 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region, which are characteristic of the fused ring system.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their specific positions can provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: As a large polycyclic aromatic hydrocarbon, this compound is expected to yield a strong Raman spectrum, which is particularly sensitive to the vibrations of the sp²-carbon framework. acs.org The spectrum is typically dominated by two main bands, analogous to the G (Graphitic) and D (Disorder) bands seen in carbon materials. researchgate.net

A strong band around 1600 cm⁻¹ corresponding to the in-plane C=C stretching vibrations within the aromatic rings (G-band like).

A band in the region of 1350 cm⁻¹ related to ring "breathing" modes (D-band like). researchgate.net The high polarizability of the extended π-electron system makes Raman spectroscopy an excellent tool for characterizing the graphitic-like structure of picene derivatives. acs.orgscispace.com

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₂₃H₁₆), the calculated monoisotopic mass is approximately 292.13 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at m/z 292. Due to the high stability of the extensive aromatic system, this molecular ion peak is predicted to be the base peak (the most intense peak) in the spectrum. libretexts.org

Fragmentation of the molecular ion would likely proceed through characteristic pathways for methylated PAHs:

Loss of a methyl radical ([M-15]⁺): A prominent peak is expected at m/z 277, corresponding to the loss of the CH₃ group, forming a stable picenyl cation. This is often a key diagnostic peak for methylated PAHs. msu.edu

Loss of hydrogen atoms: Sequential loss of hydrogen atoms can lead to peaks at m/z 291, 290, etc.

Loss of acetylene (B1199291) (C₂H₂): A peak at m/z 266 ([M-26]⁺) may also be observed, which is a common fragmentation pathway for PAHs.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 292 | [C₂₃H₁₆]⁺˙ | Molecular Ion (Base Peak) |

| 277 | [C₂₂H₁₃]⁺ | Loss of CH₃ radical |

| 291 | [C₂₃H₁₅]⁺ | Loss of a hydrogen atom |

| 266 | [C₂₁H₁₀]⁺˙ | Loss of acetylene (C₂H₂) |

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for the separation and identification of PAHs and their alkylated derivatives in complex environmental or synthetic mixtures. shimadzu.com In this technique, the mixture is first vaporized and separated on a GC column. PAHs are typically separated based on their boiling points and molecular size, with larger, more condensed systems having longer retention times. cedre.fr

For a mixture containing this compound and other methylated PAH isomers, a high-resolution capillary column (such as a DB-5ms or equivalent) would be used to achieve separation. researchgate.net The retention time of this compound would be compared to that of an authentic standard for positive identification. Following separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum, with its characteristic molecular ion at m/z 292 and key fragment at m/z 277, serves as a highly specific detector, allowing for the unambiguous identification and quantification of this compound even in the presence of co-eluting compounds. cedre.frresearchgate.net

X-ray Diffraction Techniques for Crystalline Structure Determination

Solid picene crystallizes in a monoclinic system and adopts a herringbone packing arrangement, a common motif for planar aromatic hydrocarbons. aps.orgresearchgate.net In this arrangement, the planar molecules are organized in layers, with the edge of one molecule interacting with the face of its neighbor.

The introduction of a methyl group at the 13-position of the picene backbone would be expected to influence this crystal packing. acs.org The steric bulk of the methyl group would likely cause a distortion of the ideal herringbone structure, potentially increasing the unit cell volume and altering the intermolecular distances and angles. researchgate.net However, the fundamental layered, herringbone-like packing is expected to be retained. Determining the precise crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis to define the unit cell parameters, space group, and exact atomic coordinates.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. mdpi.comcreative-biostructure.com This technique provides precise data on atomic positions, bond lengths, and bond angles, allowing for the unequivocal determination of a molecule's absolute configuration and conformation. creative-biostructure.com

For a molecule like this compound, SCXRD analysis would involve growing a high-quality single crystal from a solution. When this crystal is exposed to a focused X-ray beam, the regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern. creative-biostructure.com By rotating the crystal and collecting the diffraction data from numerous orientations, a complete three-dimensional map of the electron density within the unit cell can be constructed. creative-biostructure.comnih.gov

This electron density map allows for the precise placement of each carbon and hydrogen atom in the this compound molecule. The analysis would confirm the planarity or non-planarity of the picene backbone and reveal any steric strain introduced by the methyl group. Furthermore, SCXRD elucidates the supramolecular arrangement, showing how individual this compound molecules pack together in the solid state. This includes identifying and quantifying intermolecular interactions, such as π-π stacking, which govern the material's bulk properties. mdpi.com

| Parameter Determined by SCXRD | Significance for this compound |

| Atomic Coordinates | Confirms the connectivity and absolute structure, distinguishing it from other methylpicene isomers. |

| Bond Lengths & Angles | Reveals molecular geometry and any distortions caused by the methyl group. |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the fundamental repeating unit of the crystal structure. |

| Intermolecular Interactions | Details how molecules are arranged (e.g., π-π stacking), influencing physical properties. |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the detailed structure from a single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk crystalline properties of a synthesized material. libretexts.orgwarwick.ac.uk Instead of a single crystal, PXRD uses a finely powdered sample containing millions of microcrystals in random orientations. libretexts.org

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). youtube.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD would be used to:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns or a pattern calculated from SCXRD data, one can confirm the identity of the bulk material. warwick.ac.uk

Purity Assessment: The presence of sharp peaks corresponding to other crystalline forms or impurities would be readily apparent in the diffractogram.

Crystallinity Evaluation: The sharpness of the diffraction peaks indicates the degree of crystallinity; broad peaks suggest the presence of amorphous or poorly crystalline material.

PXRD is a non-destructive and rapid technique, making it ideal for routine quality control in the synthesis and processing of materials like this compound and its derivatives. warwick.ac.ukrsc.org

Advanced Chromatographic Analysis of Isomeric Methylpicenes

The separation of isomeric methyl-substituted PAHs is a notoriously difficult task. Reversed-Phase Liquid Chromatography (RPLC) is a primary technique employed for this purpose, where separation selectivity is governed by subtle differences in molecular structure and interactions with the stationary phase. nih.govthermofisher.com

Reversed-Phase Liquid Chromatography (RPLC) Retention Behavior

In RPLC, compounds are separated based on their hydrophobicity, with more hydrophobic molecules interacting more strongly with the nonpolar stationary phase (typically C18) and thus eluting later. sielc.com

The retention of methyl-substituted PAHs in RPLC does not always follow simple predictions based solely on hydrophobicity or molecular weight. The position of the methyl group on the parent PAH framework can lead to anomalous elution orders that are highly dependent on molecular shape. Isomers with similar hydrophobicity can exhibit significantly different retention times due to subtle differences in their ability to interact with the stationary phase. This complex behavior makes the separation of co-eluting isomers a significant analytical challenge, often requiring highly selective stationary phases and optimized mobile phase conditions. nih.gov

A critical factor influencing the retention of methyl-substituted PAHs is molecular planarity. When a methyl group is located in a sterically hindered "bay region" of the molecule, it can cause the entire aromatic system to distort and lose its planarity. nih.gov The picene structure contains such bay regions.

This loss of planarity has a profound effect on RPLC retention. A non-planar molecule has a reduced surface area available for hydrophobic interaction with the flat, alkyl chains of the C18 stationary phase. This weaker interaction leads to decreased retention, causing non-planar, bay-region-methylated isomers to elute earlier than their more planar counterparts, even if they have the same molecular weight and a similar number of carbon atoms. scispace.com

| Isomer Type | Molecular Shape | Interaction with C18 Phase | RPLC Elution Order |

| Planar Isomer | Flat, rigid structure | Maximized surface contact, strong hydrophobic interaction. | Later Elution |

| Non-Planar (Bay-Region Methylated) Isomer | Distorted, twisted structure | Reduced surface contact, weaker hydrophobic interaction. | Earlier Elution |

The choice of C18 stationary phase is crucial for achieving the separation of closely related methylpicene isomers. C18 phases are generally categorized as monomeric or polymeric.

Monomeric C18 Phases: These are created by bonding individual octadecylsilane (B103800) molecules to the silica (B1680970) support, resulting in a "bristle-like" surface. While providing good efficiency, they may offer limited shape selectivity for complex isomers.

Polymeric C18 Phases: These phases are synthesized by cross-linking the C18 chains, creating a more rigid, dense, and ordered surface. This structure provides enhanced shape selectivity, acting like "slots" that can better differentiate between the subtle geometric differences of PAH isomers. scispace.com Polymeric phases are often superior for separating planar from non-planar isomers because the rigid structure amplifies the differences in interaction based on molecular shape. nih.govbiotage.comrestek.com The ability of polymeric phases to distinguish isomers based on their length-to-breadth ratios is a key advantage in the analysis of complex PAH mixtures. scispace.com

Normal-Phase Liquid Chromatography (NPLC) for PAH Isomer Separation

Normal-Phase Liquid Chromatography (NPLC) is a powerful technique for the separation of polycyclic aromatic hydrocarbon (PAH) isomers, including methylated derivatives like this compound. nih.gov Unlike reversed-phase chromatography, NPLC utilizes a polar stationary phase and a non-polar mobile phase. This configuration allows for the separation of PAHs based on the number of aromatic rings and their structural geometry. scispace.comualberta.ca

The retention mechanism in NPLC for PAHs is primarily governed by charge-transfer interactions between the electron-rich aromatic systems of the analytes and an electron-deficient stationary phase. ualberta.ca Aminopropyl (NH2) bonded phases are predominantly used for this purpose, as they effectively separate PAHs into groups based on the number of aromatic carbon atoms. nih.govscispace.comnih.gov The elution order generally correlates with the increasing number of aromatic carbons; molecules with more carbons interact more strongly with the stationary phase and thus have longer retention times. scispace.com

Within a group of isomers with the same molecular mass, molecular geometry plays a crucial role in separation. Non-planar isomers tend to elute earlier than their planar counterparts. scispace.comnih.gov This is because the three-dimensional structure of a non-planar molecule hinders its ability to interact fully with the flat surface of the stationary phase, leading to weaker retention.

For methyl-substituted PAHs, such as this compound, the addition of a methyl group slightly alters the molecule's electronic properties and size. Research on a wide range of methylated PAHs has shown that they generally elute slightly later than their parent non-substituted PAHs but within the same retention region. scispace.comnih.gov The methyl group can influence the planarity and the electronic interactions, leading to subtle but significant differences in retention times that enable separation from the parent compound and other isomers. NPLC is often employed as a low-resolution fractionation method to isolate specific PAH groups before further high-resolution analysis by other techniques like reversed-phase LC or gas chromatography. nih.gov

Table 1: Factors Influencing NPLC Retention of PAH Isomers

| Factor | Influence on Retention | Rationale |

| Number of Aromatic Carbons | Increased retention with more carbons | Stronger π-π and charge-transfer interactions with the stationary phase. scispace.comualberta.ca |

| Molecular Planarity | Non-planar isomers elute earlier | Reduced surface area available for interaction with the stationary phase. scispace.comnih.gov |

| Methyl Substitution | Generally elute slightly later than parent PAH | The methyl group can subtly alter the electronic distribution and steric profile of the molecule, leading to stronger interaction. scispace.comnih.gov |

Development of High-Sensitivity Detection Methods (e.g., Fluorescence Detection, Diode Array Detection)

The accurate characterization of this compound and its derivatives following chromatographic separation necessitates the use of high-sensitivity and high-selectivity detection methods. The development of advanced detectors, particularly Fluorescence Detection (FLD) and Diode Array Detection (DAD), has significantly enhanced the ability to identify and quantify PAHs at trace levels. nih.govtandfonline.com

Fluorescence Detection (FLD) is renowned for its exceptional sensitivity and selectivity for fluorescent compounds like PAHs. tandfonline.com Many PAHs exhibit native fluorescence, absorbing light at a specific excitation wavelength and emitting it at a longer wavelength. By setting specific excitation and emission wavelengths, FLD can selectively detect target analytes with minimal interference from non-fluorescent matrix components. This makes it an ideal detector for quantifying trace amounts of PAHs. nih.gov For complex mixtures containing multiple PAHs, programmable FLD allows for the switching of wavelength pairs during the chromatographic run to optimize the detection for each eluting compound. nih.gov The sensitivity of FLD can reach detection limits in the range of 0.01-0.1 µg/L for many PAHs. nih.gov

Diode Array Detection (DAD) , also known as a photodiode array (PDA) detector, provides comprehensive spectral information across a wide range of UV-Visible wavelengths simultaneously. lcms.czlcms.czthermofisher.com While generally less sensitive than FLD, with detection limits typically around 1 ng, its strength lies in its qualitative power. tandfonline.com By capturing the complete UV-Vis spectrum of an eluting peak, DAD can be used to confirm the identity of a compound by comparing its spectrum with that of a known standard stored in a spectral library. lcms.cz Furthermore, this capability allows for the assessment of peak purity by comparing spectra across the peak; inconsistencies can indicate the presence of co-eluting impurities. tandfonline.com Recent advancements have significantly improved the sensitivity of DAD systems through innovations like longer path length flow cells, which enhance the absorbance signal without compromising chromatographic resolution. thermofisher.comyoutube.com

The combination of HPLC with tandem FLD and DAD provides a robust analytical approach. nih.gov DAD offers reliable qualitative analysis and peak identification based on retention time and spectral matching, while FLD delivers the high sensitivity required for accurate quantitative analysis of low-level PAH congeners. nih.govlcms.cz

Table 2: Comparison of FLD and DAD for PAH Analysis

| Feature | Fluorescence Detection (FLD) | Diode Array Detection (DAD) |

| Principle | Measures fluorescence emitted by excited molecules. | Measures absorbance across a range of UV-Vis wavelengths simultaneously. lcms.cz |

| Sensitivity | Very high (e.g., 0.01-0.1 µg/L). nih.gov | Moderate (e.g., ~1.0-9.5 µg/L). nih.govtandfonline.com |

| Selectivity | Very high; only fluorescent compounds are detected at specific wavelengths. tandfonline.com | Moderate; any compound that absorbs UV-Vis light is detected. |

| Qualitative Information | Limited to excitation/emission wavelengths. | Provides full UV-Vis absorbance spectrum for compound identification and peak purity analysis. lcms.cz |

| Primary Use | High-sensitivity quantitative analysis. nih.gov | Qualitative confirmation and quantitative analysis at higher concentrations. lcms.cz |

Theoretical and Computational Studies of 13 Methylpicene and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. scispace.com For molecules like 13-Methylpicene, these methods can predict geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary method in computational quantum mechanics for investigating the electronic structure of many-body systems, including complex organic molecules. scispace.comwikipedia.org DFT is, in principle, an exact theory based on using the electron density, n(r), as the fundamental variable, which simplifies the complexity of the many-electron wave function. scispace.com This approach offers a balance between computational cost and accuracy, making it highly suitable for systems the size of methylpicene and its analogs. wikipedia.org

In a typical DFT study of this compound, the first step is a geometry optimization to find the lowest energy structure. From this optimized geometry, the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the ionization potential and indicates regions susceptible to electrophilic attack, while the LUMO energy relates to the electron affinity and highlights sites for nucleophilic attack.

The energy landscape can be explored by calculating the energies of various isomers or transition states for reactions. By mapping these energies, a potential energy surface is constructed, which provides a detailed picture of reaction pathways and kinetic barriers. nih.gov Functionals like B3LYP or PBE0 are often paired with basis sets such as 6-31G* or the correlation-consistent sets (cc-pVDZ, etc.) to achieve reliable results for organic molecules. uoa.grresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a PAH

This table presents hypothetical data for a representative polycyclic aromatic hydrocarbon (PAH) similar to this compound, calculated using DFT at the B3LYP/6-31G* level of theory.

| Property | Calculated Value | Unit |

| Total Energy | -995.432 | Hartrees |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -1.75 | eV |

| HOMO-LUMO Gap | 4.14 | eV |

| Dipole Moment | 0.25 | Debye |

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can be used to identify and characterize molecules.

UV-Vis Absorption: The electronic absorption spectra of molecules like this compound are modeled using Time-Dependent Density Functional Theory (TD-DFT). scm.comrsc.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. scm.com The results provide the excitation wavelengths (λ) and the corresponding oscillator strengths (f), which correlate to the position and intensity of absorption bands in a UV-Vis spectrum. youtube.com For complex systems, comparing different functionals, including global hybrids (like B3LYP, PBE0) and range-separated hybrids (like CAM-B3LYP), is often necessary to obtain results that align well with experimental data. rsc.orgnih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can accurately predict ¹³C and ¹H NMR chemical shifts. hw.ac.uk The calculation involves computing the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of predicted shifts is highly dependent on the chosen functional and basis set, and also on correctly modeling the molecule's conformation, as chemical shifts can be sensitive to subtle changes in geometry and dihedral angles. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

The following table shows illustrative predicted ¹³C NMR chemical shifts relative to TMS, based on typical values for methylated PAHs. libretexts.orglibretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 127.5 |

| C4 | 128.9 |

| C5 | 125.1 |

| C8 | 124.8 |

| C13 (quaternary) | 131.2 |

| C13-Methyl | 21.5 |

| C14 (quaternary) | 129.8 |

For non-rigid molecules or systems with multiple isomers, conformational analysis is crucial for understanding their behavior. iupac.org The picene (B1221364) backbone is largely planar, but the introduction of a methyl group, as in this compound, can lead to different rotational conformers (rotamers) if the group is part of a flexible side chain. More significantly, when considering analogs or substituted picenes, the number of possible stable isomers can be large.

Table 3: Example of Calculated Relative Energies for Methylpicene Isomers

This hypothetical table illustrates the relative stability of different methyl-substituted picene isomers as calculated by DFT. Energies are relative to the most stable isomer.

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1-Methylpicene | 1.5 | 1.3 |

| 2-Methylpicene | 0.8 | 0.9 |

| This compound | 0.0 | 0.0 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of atoms and molecules over time. sfu.ca

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule or system by solving Newton's equations of motion. biorxiv.org For a molecule like this compound, MD simulations can reveal the flexibility of the aromatic system and the rotational freedom of the methyl group. While the picene core is rigid, the simulation can quantify small out-of-plane vibrations and the dynamics of the methyl rotor. This is particularly important when studying analogs with longer, more flexible alkyl chains, where MD can explore the vast conformational space to identify the most probable shapes the molecule will adopt in solution or other environments. sfu.ca

The behavior of PAHs is often dominated by non-covalent intermolecular interactions, particularly π-π stacking. MD simulations are an ideal tool to study how molecules of this compound interact with each other in the condensed phase. biorxiv.org By simulating a system containing many molecules, one can observe the spontaneous formation of aggregates and characterize their structure. biorxiv.orgnih.gov

These simulations provide detailed insights into the preferred stacking arrangements (e.g., parallel-displaced vs. T-shaped) and calculate the interaction energies. Understanding aggregation is crucial, as it influences properties like solubility, crystal packing, and the electronic properties of thin films used in organic electronics. MD studies on similar polycyclic molecules have shown that the arrangement of aromatic rings and the presence of alkyl side chains can significantly alter aggregation patterns and bulk properties like viscosity. rsc.org The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical in these simulations, as it dictates the accuracy of the intermolecular potential. biorxiv.org

Characterization of Molecular Shape Parameters (e.g., Length-to-Breadth Ratio, Thickness)

The molecular shape of polycyclic aromatic hydrocarbons (PAHs) and their methylated analogs is a critical determinant of their physical and chemical properties. For this compound, computational methods are employed to calculate key shape descriptors that quantify its three-dimensional structure. These parameters, particularly the length-to-breadth (L/B) ratio and molecular thickness (T), are crucial for understanding its behavior in various systems, such as chromatographic separations.

The thickness of a PAH is a measure of its planarity. nih.gov Non-substituted, planar PAHs typically have a thickness of approximately 3.90 Å. The introduction of a methyl group, as in this compound, can induce non-planarity, especially if the substitution is in a sterically hindered "bay-region." researchgate.net This distortion leads to an increase in the calculated thickness. For this compound, a thickness of 5.42 Å has been reported, indicating a significant deviation from a planar structure. nih.gov

A summary of key molecular parameters for this compound is provided below.

| Molecular Parameter | Value | Significance |

| Molecular Formula | C₂₃H₁₆ | Defines the elemental composition. nih.gov |

| Molecular Weight | 292.4 g/mol | Sum of the atomic weights of constituent atoms. nih.gov |

| Thickness (T) | 5.42 Å | Indicates significant non-planarity compared to parent PAHs. nih.gov |

| Log I NH₂ | 5.06 | Represents the retention index on an aminopropyl stationary phase. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical correlations between the structural features of a molecule (molecular descriptors) and its macroscopic properties. researchgate.net For this compound, QSPR analyses have been instrumental in explaining its unique chromatographic retention behavior, which deviates from general trends observed for other methyl-substituted PAHs. researchgate.netresearchgate.net

In reversed-phase liquid chromatography (LC), alkyl-substituted PAHs are typically expected to elute after their unsubstituted parent compounds due to increased hydrophobicity and surface area. dss.go.th However, this compound has been observed to elute before its parent, picene, on certain types of chromatography columns, specifically polymeric C18 phases. researchgate.netresearchgate.netdss.go.th This "anomalous" retention is a direct consequence of its molecular structure.

The key molecular descriptor found to correlate with this behavior is molecular shape, specifically its non-planarity. researchgate.net The methyl group in this compound is located in a sterically crowded bay region, forcing the aromatic rings out of plane. researchgate.net This distortion, quantified by the molecular thickness (T), reduces the effective interaction between the molecule and the flat stationary phase, leading to weaker retention and earlier elution compared to its planar counterparts. nih.gov

While the length-to-breadth (L/B) ratio is a useful descriptor for predicting the elution order of many planar PAH isomers, the significant non-planarity of this compound makes thickness a more influential parameter in determining its retention on shape-selective polymeric phases. researchgate.netnih.gov This relationship underscores the power of QSPR in correlating specific, quantifiable structural features with observable macroscopic properties like chromatographic retention time.

| Property | Correlated Molecular Descriptor | Observation |

| Chromatographic Retention (Reversed-Phase LC) | Molecular Non-planarity (Thickness, T) | This compound exhibits "anomalous" early elution on polymeric C18 phases due to its significant non-planarity. researchgate.netresearchgate.net |

| Chromatographic Retention (Normal-Phase LC) | π-electron interactions | On aminopropyl (NH₂) stationary phases, retention is influenced by interactions between the PAH's π-electrons and the polar surface. nih.gov |

Quantum Transport Modeling in Picene-Derived Semiconductor Systems

Quantum transport modeling is essential for understanding and predicting the electronic properties of organic semiconductors. tuwien.ac.atuab.es Picene and its derivatives have attracted significant interest as active materials in organic field-effect transistors (OFETs) and other electronic devices. nih.gov Theoretical modeling of these systems provides insight into charge carrier dynamics, mobility, and the influence of molecular structure and doping on performance. arxiv.orgresearchgate.net

Picene thin-film transistors typically exhibit p-channel behavior, with charge carrier mobilities that can be enhanced by device architecture and environmental conditions. nih.gov Quantum transport models for these systems often employ frameworks like the non-equilibrium Green's function (NEGF) formalism to simulate the movement of electrons and holes through the molecular material. tuwien.ac.at These models must account for various factors, including the electronic structure of the picene molecule, intermolecular electronic coupling (transfer integrals), and interactions with lattice vibrations (phonons). researchgate.netacs.org

A critical area of research is the effect of doping on the transport properties of picene. arxiv.org For instance, in potassium-doped picene (K₃picene), theoretical calculations show that the dopant atoms not only transfer charge to the picene molecules but also significantly hybridize their orbitals with the aromatic molecular orbitals. arxiv.org This hybridization creates the conduction band and is fundamental to the material's electronic behavior, including the emergence of superconductivity at low temperatures. arxiv.org

Modeling also extends to charge transfer complexes, such as those formed between picene and strong electron acceptors like F₄TCNQ. aip.org Density functional theory (DFT) calculations reveal the formation of hybrid orbitals and quantify the degree of charge transfer between the donor (picene) and acceptor molecules, which results in the formation of a new material with a smaller electronic band gap. aip.org

While much of the detailed quantum transport modeling has focused on the parent picene system, these theoretical frameworks are directly applicable to its derivatives. The structural and electronic perturbations introduced by the methyl group in this compound would be incorporated into the model Hamiltonian to predict its specific transport characteristics, such as charge mobility and conductivity.

Molecular and Crystal Engineering of 13 Methylpicene Based Materials

Principles of Molecular Design for Targeted Functional Properties

The functional properties of 13-methylpicene derivatives can be precisely tuned through molecular design. mdpi.com This involves modifying the core structure to influence its electronic and physical characteristics.

Engineering of Extended π-Conjugation Systems for Electronic Applications

Extending the π-conjugated system of picene (B1221364) derivatives is a key strategy for enhancing their electronic properties. rsc.org A larger π-conjugated system generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for charge transport. acs.org This extension can be achieved by fusing additional aromatic rings or introducing unsaturated substituents.

For instance, the introduction of imide groups along the long axis of the picene core has been shown to create effective conjugation between the picene π-system and the imide moieties. rsc.org This modification results in a red-shift in the absorption and fluorescence spectra compared to the parent picene. rsc.org Theoretical calculations have shown that such modifications can lower the LUMO energy level, which is beneficial for electron injection and transport in n-type organic semiconductors. rsc.orgresearchgate.net

The goal of these modifications is often to improve the performance of organic field-effect transistors (OFETs). okayama-u.ac.jp Efficient charge transport in these devices relies on strong intermolecular overlaps and appropriate energy levels for charge injection. scispace.com

Influence of Substituents on Electronic Properties and Molecular Packing

The introduction of various substituent groups onto the this compound framework can significantly alter its electronic properties and how the molecules arrange themselves in the solid state. researchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role.

Electron-withdrawing groups, such as imides or esters, can lower the LUMO energy level, which is a common strategy for designing n-type and ambipolar organic semiconductors. okayama-u.ac.jp For example, the introduction of two imide groups into the picene backbone leads to a wider bandgap and a deeper LUMO energy level compared to the parent picene. okayama-u.ac.jp Similarly, ester-functionalized picenes are expected to display different electronic features from the unsubstituted picene core. okayama-u.ac.jp

The position and type of substituent also affect the electronic properties due to proximity effects. d-nb.info The choice of substituent can also influence intermolecular interactions, which in turn dictates the molecular packing in the crystal. researchgate.net For example, bulky alkyl substituents can lead to more shifted π-π stacking arrangements. researchgate.net

Table 1: Effect of Substituents on the Electronic Properties of Picene Derivatives

| Substituent | Effect on HOMO Level | Effect on LUMO Level | Impact on Application | Reference |

|---|---|---|---|---|

| Imide Groups | - | Lowered | N-type semiconductor | rsc.orgokayama-u.ac.jp |

| Ester Groups | - | Altered | Potential for modified electronic features | okayama-u.ac.jp |

| Phenyl Groups | - | - | Improved charge carrier mobility | okayama-u.ac.jp |

| Fluoro-containing groups | - | - | Promotes anti-parallel cofacial stacking | researchgate.net |

Supramolecular Chemistry and Self-Assembly Strategies

Supramolecular chemistry provides the tools to organize this compound derivatives into well-defined architectures through non-covalent interactions. mdpi.comuclouvain.be This "bottom-up" approach is fundamental to creating functional materials from molecular building blocks. nih.gov

Exploiting Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonds, Halogen Bonds)

Non-covalent interactions are the driving forces behind the self-assembly of this compound-based systems. nih.govmdpi.com These interactions, although weaker than covalent bonds, collectively determine the supramolecular structure. mdpi.com

π-Stacking: The aromatic core of picene promotes π-π stacking interactions, which are crucial for charge transport in organic semiconductors. scispace.com The arrangement of molecules, such as herringbone or cofacial stacking, significantly influences the electronic coupling between adjacent molecules.

Hydrogen Bonds: The introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can provide directional control over the self-assembly process, leading to more ordered structures. nih.gov

Halogen Bonds: Halogen bonding is another directional interaction that can be utilized in crystal engineering to guide the formation of specific solid-state architectures. wikipedia.org

Directed Self-Assembly in Solution and at Interfaces

Directed self-assembly (DSA) techniques are employed to guide the organization of this compound molecules into desired patterns, both in solution and at interfaces. wikipedia.org In solution, the choice of solvent and concentration can influence the aggregation behavior. At interfaces, the substrate can act as a template, directing the growth of ordered thin films. researchgate.net

For example, the deposition of picene derivatives onto a substrate can lead to the formation of ordered molecular stripes. researchgate.net The morphology of these self-assembled structures is highly dependent on the interactions between the molecules and the substrate surface. In some cases, the self-assembly patterns in blended films of donor and acceptor molecules can be completely different from those of the pristine films. researchgate.net

Crystal Engineering for Controlled Solid-State Architectures

Crystal engineering is the deliberate design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.orgdariobraga.itnih.govunibo.itrsc.org This field is essential for controlling the polymorphism and, consequently, the physical and chemical properties of this compound-based materials. unibo.itnato.int

The primary goal is to understand and utilize intermolecular interactions to create new solids with specific functionalities. dariobraga.it By choosing appropriate functional groups and crystallization conditions, it is possible to direct the formation of specific crystal packing motifs, such as herringbone or π-stacked structures. scispace.com

The use of supramolecular synthons, which are robust and predictable non-covalent interactions, is a key strategy in crystal engineering. wikipedia.org For instance, hydrogen bonding and halogen bonding can be used to create specific, predictable arrangements of molecules in the crystal lattice. wikipedia.orgrsc.org The resulting solid-state architecture has a profound impact on the material's properties, including its charge transport characteristics and optical response. nih.govrsc.org

Design and Synthesis of Co-Crystals and Polymorphs

Crystal engineering provides powerful tools to modify the solid-state properties of active pharmaceutical ingredients (APIs) and functional organic materials without altering their covalent structure. nih.gov Two key approaches in this field are the formation of co-crystals and the isolation of different polymorphs.

Co-crystals are multicomponent crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, in a defined stoichiometric ratio. materialsciencejournal.orgnii.ac.jp This strategy has been effectively used to tune the properties of functional materials. materialsciencejournal.org For instance, co-crystal engineering can modify fluorescence properties; a study on pyrene (B120774) derivatives demonstrated that forming co-crystals could prevent face-to-face π–π stacking, leading to highly blue-emissive materials. rsc.org In the realm of electronic materials, charge-transfer (CT) co-crystals are of particular interest. materialsciencejournal.org The formation of a CT co-crystal between picene and the strong electron acceptor 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) has been reported, highlighting a viable path for modifying the electronic properties of the picene framework. researchgate.netresearchgate.net The design of such systems often relies on principles like the supramolecular synthon approach, which focuses on predictable and robust intermolecular interactions. nih.gov

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. snu.edu.in Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and, crucially for functional materials, electronic characteristics. The selective synthesis of a desired polymorph, particularly a metastable one, can be challenging but offers a route to optimized performance. researchgate.net While specific studies on the polymorphism of this compound are not available, research on related molecules provides insight. For example, 3-methyl-4-methoxy-4'-nitrostilbene, another functional organic molecule, has been shown to exist in at least three polymorphic forms, with crystallization conditions dictating which form is produced. snu.edu.in Similarly, the organic semiconductor dibenzotetrathiafulvalene (B188372) (DB-TTF) exhibits four distinct polymorphic modifications, each with different packing and potential electronic properties. researchgate.net The synthesis of specific polymorphs can be controlled by varying crystallization conditions such as solvent, temperature, and the presence of seed crystals. snu.edu.in

The synthesis of co-crystals and the isolation of polymorphs are typically achieved through methods like:

Solvent-Based Methods: Slow evaporation of a solution containing the stoichiometric amounts of the co-crystal components is a common technique. nih.gov

Solid-State Methods: Grinding the solid components together, either neat or with a small amount of liquid (liquid-assisted grinding), can induce co-crystal formation. nii.ac.jp

Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility can lead to the formation of the most stable crystalline phase. nii.ac.jp

Manipulation of Molecular Orientation and Packing Density

The orientation of molecules within a solid-state material and their packing density are critical determinants of its electronic properties, particularly charge transport. In organic semiconductors, efficient charge transport often relies on significant π-π overlap between adjacent molecules. Therefore, controlling the molecular arrangement to maximize this overlap is a primary goal of materials engineering.

For picene and its derivatives, the molecular orientation in thin films is highly dependent on the deposition method and the nature of the substrate. uni-tuebingen.deacs.org Studies on picene films have shown a distinct dependence of molecular orientation on the substrate used. On silicon dioxide (SiO₂), picene molecules tend to adopt a nearly upright orientation from the initial stages of growth. uni-tuebingen.deacs.org In contrast, on a graphite (B72142) substrate, a transition from a flat-lying molecular orientation in the first monolayer to a tilted orientation in subsequent layers is observed. uni-tuebingen.deacs.org This control over orientation is crucial, as different orientations lead to different electronic structures and properties. uni-tuebingen.de For instance, scanning tunneling microscopy (STM) studies of picene on a Bi(111) surface revealed that the deposition temperature dictates the molecular arrangement, with room-temperature deposition leading to a standing-up orientation, while lower temperatures result in more complex, tilted structures. researchgate.net

The introduction of alkyl or methyl substituents, as in this compound, can further influence molecular packing. The steric hindrance introduced by the methyl group can alter the preferred intermolecular arrangement, potentially affecting the π-π stacking distance and orbital overlap. Studies on methyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that methyl groups play a key role in the thermal reactivity and polymerization of these molecules, which is intrinsically linked to their packing and intermolecular interactions. acs.orgresearchgate.net

Key strategies for manipulating molecular orientation and packing include:

Substrate Selection: Using different substrates (e.g., insulators like SiO₂, conductors like graphite, or self-assembled monolayers) can direct the growth and orientation of the initial molecular layers. uni-tuebingen.deresearcher.life

Deposition Rate and Temperature: The kinetics of film growth, controlled by the deposition rate and substrate temperature, can be used to select for specific crystalline phases and orientations. researchgate.netresearcher.life

Solvent Choice in Solution Processing: For solution-based techniques like spin-coating, the solvent's evaporation rate is a key parameter for controlling molecular orientation. kyoto-u.ac.jp

Supersonic Molecular Beam Deposition (SuMBD): This technique allows for the deposition of molecules with controlled kinetic energy, which can be used to optimize molecular assembly and form highly ordered crystalline films. researcher.liferesearchgate.net

Engineering Anisotropic Material Properties (e.g., Optical, Electrical)

Anisotropy, the property of being directionally dependent, is a hallmark of many crystalline organic materials. researchgate.net This arises from the non-uniform arrangement of molecules in the crystal lattice, leading to different properties when measured along different crystallographic axes. Engineering this anisotropy is crucial for optimizing device performance.

Electrical Anisotropy: In organic semiconductors, electrical conductivity and charge carrier mobility are highly anisotropic. researchgate.net Conduction is typically most efficient along the direction of strongest intermolecular electronic coupling, which is usually the π-stacking direction. researchgate.net For picene, theoretical and experimental studies have confirmed this anisotropy, with the highest carrier mobility observed along the π-π stacking direction. researchgate.net The structure of the crystal lattice means that conductivity can be orders of magnitude lower in other directions. rsc.org For example, in layered materials, the in-plane conductivity is often significantly higher than the out-of-plane conductivity. researchgate.netrsc.org By controlling the crystal growth and film orientation, it is possible to align the direction of highest conductivity with the desired charge transport pathway in a device, for example, parallel to the substrate in a field-effect transistor.

Optical Anisotropy: The interaction of light with anisotropic materials is also directionally dependent. ncsu.edu This leads to phenomena such as linear dichroism (anisotropic absorption of polarized light) and birefringence (different refractive indices for different polarizations of light). aps.org These properties can be engineered by controlling the orientation of the molecules, as the optical response is governed by the orientation of the molecular transition dipole moments. ncsu.edu Studies on related anisotropic 2D materials like black phosphorus show strong polarization-dependent optical spectra, where light is absorbed much more strongly along one crystal axis than another. aps.orgmdpi.com While specific data for this compound is scarce, the principles derived from picene and other PAHs suggest that its optical properties will be highly anisotropic. researchgate.net High-pressure studies on picene have shown that its optical properties, such as the energy of electronic transitions, can be tuned by changing the intermolecular distances, further highlighting the link between structure and optical response. researchgate.net

Materials Fabrication Strategies for Organic Devices

The translation of promising molecular properties into high-performance organic electronic devices depends critically on the ability to fabricate high-quality, well-ordered materials, typically in the form of thin films or single crystals. nih.gov The choice of fabrication strategy directly impacts the morphology, crystallinity, and ultimately, the electronic performance of the active layer. cmjpublishers.comrsc.org

Thin Film Deposition Techniques for Picene Derivatives

Thin films are the most common material form for organic field-effect transistors (OFETs) and other organic electronic devices. Several deposition techniques are employed to create thin films of picene and its derivatives, with the goal of achieving large, well-oriented crystalline domains.

Thermal Evaporation: Vacuum thermal evaporation is a widely used technique for depositing thin films of small-molecule organic semiconductors like picene. cmjpublishers.com In this method, the source material is heated in a high vacuum environment until it sublimes, and the vapor condenses onto a cooler substrate. The properties of the resulting film, such as island size and molecular orientation, are highly dependent on the deposition rate and the substrate temperature. uni-tuebingen.de Studies on dialkyl-substituted picene have shown that thin-film FETs fabricated via thermal deposition can achieve high field-effect mobilities. rsc.orgnih.gov

Supersonic Molecular Beam Deposition (SuMBD): SuMBD is an advanced deposition technique where a carrier gas (like helium) is used to create a high-velocity beam of the organic molecules. researcher.life This method allows for better control over the kinetic energy of the depositing molecules, which can promote the formation of highly crystalline films with large, well-defined islands, even at room temperature. researcher.liferesearchgate.net SuMBD has been successfully used to grow picene thin films on various substrates, demonstrating its potential for optimizing molecular assembly. researcher.liferesearchgate.netdntb.gov.ua

Solution-Based Methods: For soluble derivatives, such as the alkyl-substituted picene picene-(C₁₄H₂₉)₂, solution-based techniques offer a low-cost, large-area fabrication alternative. nih.gov Spin-coating is a common laboratory-scale method, where a solution of the material is spun at high speed on a substrate, leaving behind a thin film as the solvent evaporates. kyoto-u.ac.jp The choice of solvent and the spin speed are critical parameters that influence the film's morphology and molecular orientation. kyoto-u.ac.jp

Below is a table summarizing key findings from thin-film deposition of picene derivatives for transistor applications.

| Derivative | Deposition Method | Substrate/Dielectric | Key Finding/Performance |

| Picene | Thermal Evaporation | SiO₂ / Polystyrene | p-type behavior; NDR effect observed. cmjpublishers.com |

| Picene | SuMBD | SiO₂ / HMDS | Formation of large, regular crystallites several micrometers in size. researcher.liferesearchgate.net |

| (C₁₄H₂₉)₂-picene | Thermal Evaporation | PET / Parylene | Flexible FET with mobility of 1.34 cm² V⁻¹ s⁻¹. rsc.org |

| (C₁₄H₂₉)₂-picene | Thermal Evaporation | PET / ZrO₂ | High-performance flexible FET with mobility up to 6.31 cm² V⁻¹ s⁻¹. rsc.org |

| (C₁₄H₂₉)₂-picene | Solution Processing | SiO₂ | FET mobility of 3.4 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov |

Table 1: Summary of fabrication techniques and performance for various picene-based thin-film transistors.

Growth of Single Crystals for Device Applications

Single crystals represent the gold standard for organic semiconductors, as they are free from grain boundaries and other defects that can trap charge carriers and limit device performance. acs.org Accessing the intrinsic material properties and achieving the highest possible charge carrier mobility often requires the use of single-crystal devices. rsc.org

The growth of high-quality single crystals of phenacenes, including picene and its derivatives, has been a key area of research. rsc.orgarxiv.org The physical vapor transport (PVT) method is a common technique for growing organic single crystals. In this method, a temperature gradient is established in a sealed tube under a vacuum or in an inert gas flow. The source material sublimes at the hot end and crystallizes at the colder end.

Field-effect transistors fabricated from single crystals of phenacenes have demonstrated excellent performance. For example, single-crystal FETs of nih.govphenacene have shown mobilities as high as 18 cm² V⁻¹ s⁻¹. researchgate.net Similarly, devices based on researchgate.netphenacene single crystals have achieved average mobilities of 3(2) cm² V⁻¹ s⁻¹ in a two-terminal configuration and 6(2) cm² V⁻¹ s⁻¹ in a four-terminal measurement, which corrects for contact resistance. rsc.org The use of high-k dielectrics like PZT or electric-double-layer (EDL) capacitors has enabled low-voltage operation of these single-crystal devices. rsc.org

While the growth of single crystals of this compound has not been explicitly reported, the methods successfully applied to other phenacenes provide a clear pathway for its future development and integration into high-performance single-crystal electronic devices. rsc.org

Advanced Charge Transport Phenomena in 13 Methylpicene Derived Organic Semiconductors

Investigation of Charge Carrier Mobility and Transport Mechanisms

The charge carrier mobility (µ) is a critical parameter that dictates the performance of an organic semiconductor. It quantifies how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. In organic molecular crystals like 13-methylpicene, charge transport is a complex process influenced by temperature, molecular packing, and the intrinsic electronic properties of the molecule.

Temperature-Dependent Charge Transport Studies

The relationship between charge carrier mobility and temperature provides crucial insights into the dominant charge transport mechanism. In organic semiconductors, two primary transport regimes are observed: band-like transport and hopping transport.

In the case of band-like transport , which is typically observed in highly ordered crystalline materials at low temperatures, the mobility decreases with increasing temperature. This behavior is analogous to that in inorganic crystalline semiconductors, where charge carriers are delocalized in energy bands and their motion is impeded by scattering with lattice vibrations (phonons), which become more pronounced at higher temperatures.

Conversely, in hopping transport , which is prevalent in more disordered or amorphous organic materials, the mobility increases with temperature. In this regime, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is thermally activated, meaning that the charge carriers require thermal energy to overcome the energy barrier for hopping.

To illustrate the expected temperature-dependent mobility, the following interactive data table presents hypothetical, yet representative, charge carrier mobility values for a high-performance phenacene derivative like this compound, showcasing the transition from band-like to hopping transport.

Interactive Data Table: Hypothetical Temperature-Dependent Hole Mobility in Crystalline this compound

| Temperature (K) | Hole Mobility (cm²/Vs) | Dominant Transport Regime |

| 50 | 12.5 | Band-like |

| 100 | 8.2 | Band-like |

| 150 | 5.1 | Transition |

| 200 | 3.5 | Transition |

| 250 | 2.8 | Hopping |

| 300 | 3.2 | Hopping |

Note: The data presented in this table is illustrative and based on general trends observed for high-mobility phenacene-based organic semiconductors. Actual experimental values for this compound may vary.

Analysis of Hopping and Band-like Transport Regimes

The distinction between hopping and band-like transport is not always sharp, and often a combination of both mechanisms contributes to charge transport, particularly in the intermediate temperature range.

In the hopping regime , the charge transfer rate between adjacent molecules can be described by Marcus theory, which considers the reorganization energy (the energy required to distort the molecule and its surroundings upon charge transfer) and the electronic coupling between molecules. A lower reorganization energy and a higher electronic coupling lead to a higher hopping rate and thus higher mobility.

In the band-like regime , the charge carriers are delocalized over multiple molecular units, forming electronic bands. The width of these bands, which is determined by the intermolecular electronic coupling, dictates the effective mass of the charge carriers. A larger bandwidth corresponds to a smaller effective mass and consequently higher mobility.

For this compound, the presence of the methyl group can influence the molecular packing and, in turn, the balance between hopping and band-like transport. The steric hindrance introduced by the methyl group might slightly disrupt the crystal packing compared to pristine picene (B1221364), potentially favoring a hopping mechanism over a wider temperature range. However, theoretical studies on phenacenes suggest that they generally possess the necessary characteristics for efficient charge transport, including small reorganization energies and significant electronic couplings.

Out-of-Plane Charge Transport in Layered Molecular Films

In many device applications, organic semiconductors are utilized in the form of thin films, where molecules are typically arranged in layers. The charge transport in such films can be highly anisotropic, with the in-plane mobility (parallel to the substrate) often being significantly different from the out-of-plane mobility (perpendicular to the substrate).

For layered films of phenacenes, the in-plane charge transport is generally more efficient due to the strong π-π stacking interactions between adjacent molecules within the same layer. The out-of-plane transport, on the other hand, relies on charge hopping between different layers, which is typically a less efficient process due to the larger intermolecular distances and weaker electronic couplings.

The introduction of a methyl group in this compound could further influence this anisotropy. The orientation of the methyl group relative to the picene core will affect the interlayer spacing and the electronic overlap between adjacent layers. A detailed understanding of the crystal structure of this compound thin films would be necessary to predict the precise nature of its out-of-plane charge transport properties.

Electronic Band Structure Engineering in Picene Derivatives

The electronic band structure of an organic semiconductor, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to its charge transport properties. Engineering this band structure through chemical modification is a key strategy for optimizing device performance.

Role of Intermolecular Electronic Coupling

Intermolecular electronic coupling, also known as the transfer integral, quantifies the extent of electronic interaction between adjacent molecules in a crystal. This parameter is a critical determinant of both hopping and band-like transport. A larger intermolecular electronic coupling leads to a higher charge transfer rate in the hopping regime and a wider bandwidth in the band-like regime, both of which result in higher charge carrier mobility.